

synthesis and characterization of copper(I) cyanide

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Compound of Interest

Compound Name: Copper(I) cyanide

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An In-depth Technical Guide to the Synthesis and Characterization of **Copper(I) Cyanide**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper(I) cyanide (CuCN), also known as cuprous cyanide, is a versatile inorganic compound with significant applications in organic synthesis, electroplating, and as a catalyst.^{[1][2]} Its utility as a reagent for the preparation of nitriles, particularly in the Rosenmund–von Braun reaction, and in the formation of organocopper reagents makes it a valuable tool in medicinal chemistry and drug development.^[1] This guide provides a comprehensive overview of the synthesis and characterization of **copper(I) cyanide**, offering detailed experimental protocols, tabulated data for key properties, and logical workflow diagrams to support researchers in their work.

Properties of Copper(I) Cyanide

Copper(I) cyanide is an off-white to pale yellow solid that can appear green if contaminated with Cu(II) impurities.^[1] It is known to exist in at least two polymorphs: a low-temperature (LT-CuCN) form and a high-temperature (HT-CuCN) form, with the transition occurring at approximately 563 K (290 °C) in an inert atmosphere.^{[1][3]} It is sparingly soluble in water but dissolves in solutions containing excess cyanide ions, ammonia, or pyridine to form coordination complexes.^{[1][4]}

Table 1: Physical and Chemical Properties of **Copper(I) Cyanide**

Property	Value	References
Chemical Formula	CuCN	[1][5]
Molar Mass	89.563 g/mol	[1][5]
Appearance	Off-white / pale yellow powder	[1][5]
Density	2.92 g/cm ³	[1]
Melting Point	474 °C (747 K)	[1][5]
Solubility in Water	Negligible (K _{sp} = 3.47×10 ⁻²⁰)	[1]
Solubility	Insoluble in ethanol, cold dilute acids; Soluble in NH ₃ , KCN solutions.	[1]
CAS Number	544-92-3	[1][5]

Synthesis of Copper(I) Cyanide

Several methods exist for the synthesis of **copper(I) cyanide**. The choice of method often depends on the desired purity, safety considerations, and available starting materials.

Synthesis via Reduction of Copper(II) Sulfate

This is a widely used and safer laboratory method that avoids the generation of highly toxic cyanogen gas.[1][6] It involves the initial reduction of copper(II) to copper(I) using a reducing agent, followed by precipitation with an alkali metal cyanide.

Overall Reaction: $2 \text{CuSO}_4 + 2 \text{NaHSO}_3 + 4 \text{NaCN} + 2 \text{H}_2\text{O} \rightarrow 2 \text{CuCN}\downarrow + 2 \text{Na}_2\text{SO}_4 + 2 \text{H}_2\text{SO}_4$

Historical Method: Direct Reaction with Cyanide

Historically, CuCN was prepared by the direct reaction of copper(II) sulfate with sodium cyanide.[1] This method is now largely avoided due to the production of toxic cyanogen gas ((CN)₂) and the formation of an impure product.[1][6]

Overall Reaction: $2 \text{CuSO}_4 + 4 \text{NaCN} \rightarrow 2 \text{CuCN}\downarrow + (\text{CN})_2\uparrow + 2 \text{Na}_2\text{SO}_4$ [1]

Synthesis from Copper(I) Halides

Copper(I) cyanide can also be prepared by reacting a copper(I) halide, such as copper(I) chloride, with a soluble cyanide salt.^{[7][8]}

Overall Reaction: $\text{CuCl} + \text{NaCN} \rightarrow \text{CuCN}\downarrow + \text{NaCl}$

Experimental Protocols

Protocol 1: Synthesis of CuCN via Reduction of Copper(II) Sulfate

This protocol is adapted from established laboratory procedures and emphasizes safety and purity.^{[1][7]}

Materials:

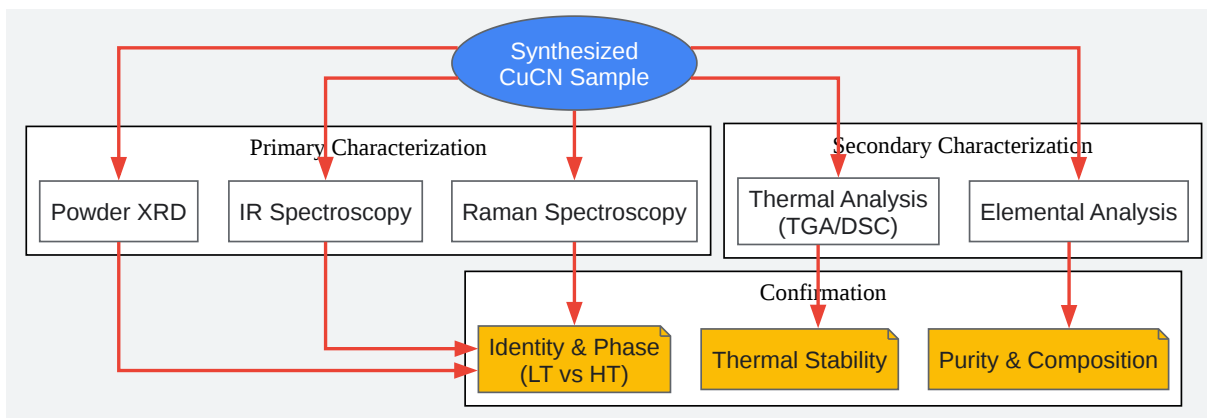
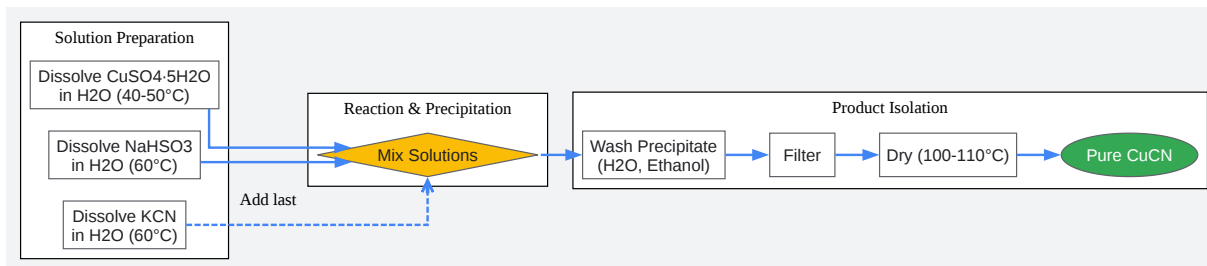
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium bisulfite (NaHSO_3) or Sodium metabisulfite ($\text{Na}_2\text{S}_2\text{O}_5$)^[6]
- Potassium cyanide (KCN) or Sodium cyanide (NaCN)
- Deionized water
- Ethanol

Procedure:

- Prepare Copper Solution: Dissolve 50.0 g of copper(II) sulfate pentahydrate in 160 mL of deionized water in a large beaker. Warm the solution to between 40-50 °C to ensure complete dissolution.^[7]
- Prepare Reducing Agent Solution: In a separate beaker, dissolve 14.0 g of sodium bisulfite in 40 mL of water. Warm this solution to 60 °C.^[7]
- Prepare Cyanide Solution: (Caution: Handle with extreme care in a fume hood. KCN/NaCN is highly toxic.) In another beaker, dissolve 14.0 g of potassium cyanide in 40 mL of water.

Warm this solution to 60 °C.[7]

- Reaction: While stirring the copper sulfate solution vigorously, add the warm sodium bisulfite solution. The solution will turn from blue to green.[1]
- Precipitation: Immediately following the addition of the bisulfite, add the warm potassium cyanide solution. A pale yellow or off-white precipitate of **copper(I) cyanide** will form.[1]
- Digestion and Washing: Allow the precipitate to settle. Decant the supernatant liquid. Wash the precipitate twice by decantation with hot deionized water, followed by two washes with ethanol.[6]
- Isolation and Drying: Collect the solid product by filtration on a Buchner funnel. Wash thoroughly with ethanol.[6] Dry the product in an oven at 100-110 °C or under vacuum to a constant weight.[6] Store the final product away from light and moisture.[6]



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